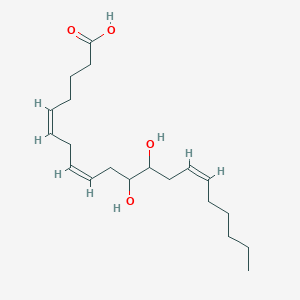
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as Pifithrin-μ, is a small molecule inhibitor that has been the subject of numerous scientific studies. It was first synthesized in 2002 and has since been used in various research applications due to its ability to inhibit the activity of the p53 protein, which is involved in regulating cell growth and preventing tumor formation.
Mécanisme D'action
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ works by binding to the p53 protein and preventing it from interacting with its target genes. This results in the inhibition of p53-mediated apoptosis and cell cycle arrest, which can lead to increased cell survival and proliferation. Additionally, 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been shown to inhibit the activity of other proteins involved in cell growth and survival, such as NF-κB and HIF-1α.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ can induce changes in cellular metabolism, including alterations in mitochondrial function and oxidative stress. It has also been shown to affect the expression of various genes involved in cell growth and survival, as well as in inflammation and immune response. In animal studies, 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been shown to have neuroprotective effects, reducing brain damage and improving cognitive function following ischemic injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ in lab experiments is its specificity for the p53 protein, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in research settings. However, one limitation of using 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures or animal models.
Orientations Futures
There are several potential future directions for research involving 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ. One area of interest is the development of more potent and selective inhibitors of the p53 protein, which could have greater therapeutic potential for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ, particularly in the context of its potential use in treating neurodegenerative diseases. Finally, more studies are needed to investigate the safety and efficacy of 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ involves several steps, including the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with pyridine, followed by the addition of N,N-dimethylformamide dimethyl acetal and sodium methoxide. The resulting compound is then treated with hydrochloric acid to yield the final product.
Applications De Recherche Scientifique
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been extensively studied for its potential use in cancer research. Specifically, its ability to inhibit the activity of the p53 protein has been of interest to researchers studying the role of this protein in tumor formation and progression. 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in preventing ischemic injury in the brain.
Propriétés
Nom du produit |
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H18N2O3S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-methoxy-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-11-8-14(20-3)15(9-12(11)2)21(18,19)17-10-13-4-6-16-7-5-13/h4-9,17H,10H2,1-3H3 |
Clé InChI |
DPMNAHIJWBBMCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=NC=C2)OC |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=NC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)










